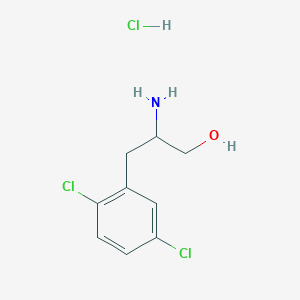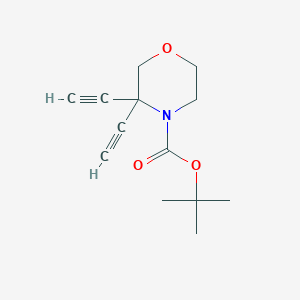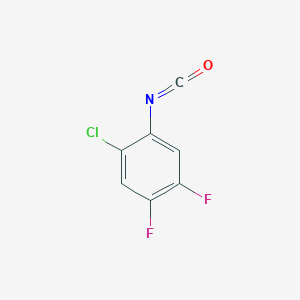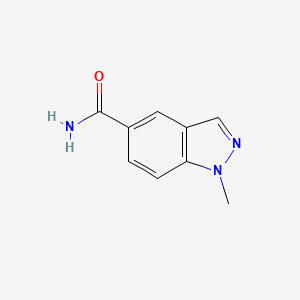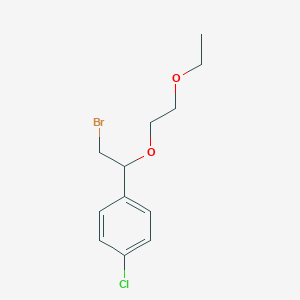
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is an organic compound that features a bromine atom, an ethoxyethoxy group, and a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(2-hydroxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-amino-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Oxidation: Products include 1-(2-formyl-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-carboxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Reduction: Products include 1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or cyclohexane derivatives.
科学的研究の応用
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxyethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Lacks the additional ethoxy group, making it less complex.
4-Chlorobenzene: The base structure without the bromine and ethoxyethoxy groups.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of new chemical reactions.
特性
分子式 |
C12H16BrClO2 |
|---|---|
分子量 |
307.61 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
KJBRAEQHZNNMGA-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(CBr)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


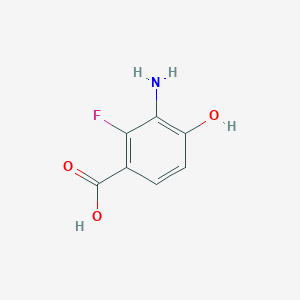
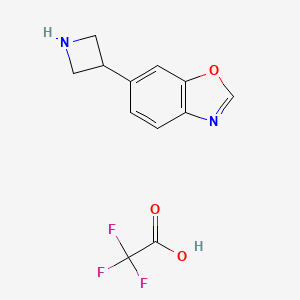
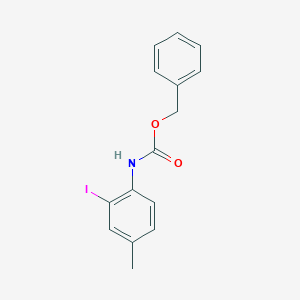
![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)
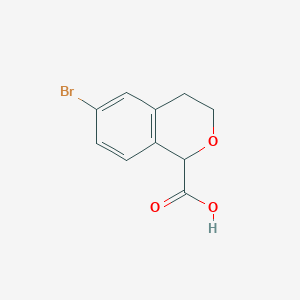

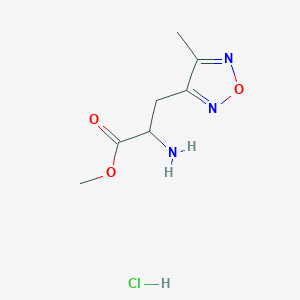
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)

